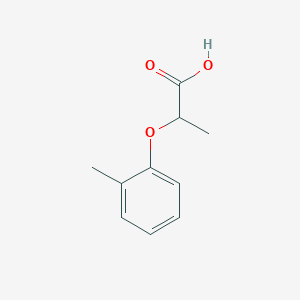

2-(2-Methylphenoxy)propanoic acid

Übersicht

Beschreibung

2-(2-Methylphenoxy)propanoic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of propanoic acid where the hydrogen atom of the carboxyl group is replaced by a 2-methylphenoxy group. This compound is known for its applications in various fields, including chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylphenoxy)propanoic acid typically involves the reaction of sodium 2-chloropropionate with o-Cresol. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Methylphenoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the methyl group to a carboxyl group, forming a more oxidized product.

Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol.

Substitution: The phenoxy group can participate in substitution reactions, where other functional groups replace the hydrogen atoms on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Herbicidal Applications

Mecoprop is predominantly employed as a selective herbicide for controlling broadleaf weeds in various settings, including agricultural fields, gardens, and lawns. It functions by mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of the targeted weeds.

Formulations and Combinations

- Mecoprop is often mixed with other herbicides such as 2,4-D and dicamba to enhance its efficacy against a broader spectrum of weed species . These combinations are particularly effective in turf management and agricultural practices.

Environmental Impact and Safety

Mecoprop's use raises concerns regarding its environmental impact, particularly its potential toxicity to non-target organisms and aquatic life.

Toxicity Profile

- The United States Environmental Protection Agency (EPA) classifies mecoprop as a slightly toxic substance (Toxicity Class III). It poses risks such as skin irritation and potential harm to aquatic ecosystems .

Biodegradation Studies

- Research indicates that mecoprop can undergo microbial degradation in aerobic conditions. Studies have shown that the compound is effectively broken down by certain bacteria, which preferentially degrade one enantiomer over the other . This selective degradation can lead to the accumulation of more persistent enantiomers in the environment.

Case Studies on Biodegradation

Several studies have documented the biodegradation pathways for mecoprop and related compounds:

Regulatory Status and Future Research Directions

Given its widespread use and potential environmental impacts, ongoing research is essential to better understand mecoprop's behavior in various ecosystems. Future studies should focus on:

- Enhanced Biodegradation : Investigating methods to enhance microbial degradation processes for quicker remediation of contaminated sites.

- Ecotoxicological Assessments : Evaluating the long-term effects of mecoprop on non-target species and ecosystems.

- Alternative Herbicides : Exploring less harmful alternatives or formulations that minimize environmental risks while maintaining efficacy against weeds.

Wirkmechanismus

The mechanism of action of 2-(2-Methylphenoxy)propanoic acid involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-(4-Chloro-2-methylphenoxy)propanoic acid:

2,4-Dichlorophenoxyacetic acid: Another herbicide with a similar structure but different substituents.

2-Methyl-4-chlorophenoxyacetic acid: Also used in agriculture for weed control.

Uniqueness: 2-(2-Methylphenoxy)propanoic acid is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

2-(2-Methylphenoxy)propanoic acid, also known by its CAS number 53498-62-7, is a compound with significant biological activity, particularly in the realm of herbicides. Its structure consists of a propanoic acid backbone substituted with a 2-methylphenoxy group, which influences its interaction with biological systems. This article explores the biological activity of this compound, focusing on its effects on various organisms, mechanisms of action, and environmental implications.

- Molecular Formula : C10H12O3

- Molecular Weight : 188.20 g/mol

- Chemical Structure : The presence of the phenoxy group is crucial for its herbicidal properties.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific plant enzymes involved in the biosynthesis of essential amino acids. This mechanism is similar to other phenoxyacetic acid derivatives that target the enzyme acetolactate synthase (ALS), leading to disrupted protein synthesis and ultimately plant death.

Herbicidal Effects

This compound is classified as a selective herbicide, effective against a range of broadleaf weeds. Its efficacy can be attributed to:

- Targeted Action : It selectively inhibits the growth of dicotyledonous plants while sparing monocots.

- Application Method : Typically applied in agricultural settings via foliar spray, it shows rapid uptake and translocation within treated plants.

Toxicological Studies

Research has indicated that exposure to this compound can lead to various toxicological effects in non-target organisms:

- Aquatic Toxicity : Studies have shown that this compound can be harmful to aquatic life, particularly affecting fish and invertebrates. The compound's persistence in water bodies raises concerns about bioaccumulation and ecological impact.

- Terrestrial Organisms : Effects on soil microorganisms have also been documented, indicating potential disruption to soil health and fertility.

Case Study 1: Environmental Impact Assessment

A study conducted on the effects of this compound on soil microbial communities revealed significant alterations in microbial diversity and function. The research highlighted that prolonged exposure led to decreased populations of beneficial microbes, which are crucial for nutrient cycling and soil health.

| Microbial Group | Control Population | Treated Population |

|---|---|---|

| Bacteria | 1.5 x 10^8 CFU/g | 0.8 x 10^8 CFU/g |

| Fungi | 3.0 x 10^6 CFU/g | 1.5 x 10^6 CFU/g |

Case Study 2: Human Health Risks

A review of occupational exposure among agricultural workers revealed correlations between exposure to herbicides containing similar compounds and adverse health effects, including hormonal disruptions and reproductive issues. This underscores the importance of monitoring and regulating such chemicals.

Biodegradation Studies

Biodegradation studies indicate that while some phenoxy acids are rapidly degraded by microbial action, others like this compound show slower degradation rates, leading to environmental persistence.

| Compound | Half-Life (Days) | Degradation Rate (%) |

|---|---|---|

| This compound | 30 | 60 |

| Mecoprop | 15 | 85 |

Eigenschaften

IUPAC Name |

2-(2-methylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-5-3-4-6-9(7)13-8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGXGYDKDDWZLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901607 | |

| Record name | NoName_740 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7345-21-3 | |

| Record name | 2-(2-Methylphenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7345-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionic acid, 2-(o-tolyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007345213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-methylphenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: The research paper mentions that 2-(2-Methylphenoxy)propanoic acid was found in landfill leachate. What is the significance of monitoring and removing this compound from such environments?

A1: this compound is a herbicide, often used under the name Mecoprop. Its presence in landfill leachate is concerning because it can contaminate groundwater and potentially pose risks to human health and the environment. [] The study highlights the importance of monitoring and implementing effective remediation strategies, such as biofiltration, to remove these contaminants and prevent further spread. []

Q2: The study investigated the removal of this compound using different biofilter materials. How effective was the biofiltration approach in removing this compound, and were there any differences observed between the materials used?

A2: The study demonstrated that biofiltration can be an effective method for removing this compound from landfill leachate. [] Notably, the sand biofilter, particularly after stimulation with ammonium acetate, exhibited the highest removal rates for the compound. [] This suggests that optimizing biofilter conditions and materials can significantly impact the efficiency of contaminant removal.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.